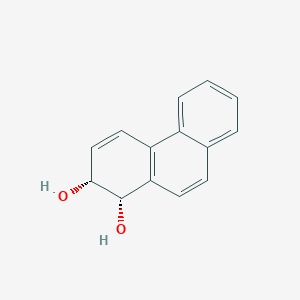

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol

Description

Structure

2D Structure

Properties

CAS No. |

82166-63-0 |

|---|---|

Molecular Formula |

C14H12O2 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol |

InChI |

InChI=1S/C14H12O2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-8,13-16H/t13-,14+/m1/s1 |

InChI Key |

FZOALBNXOKAOEW-KGLIPLIRSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C[C@H]([C@H]3O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(C3O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to (1S,2R)-1,2-dihydrophenanthrene-1,2-diol

Disclaimer: Direct experimental data for (1S,2R)-1,2-dihydrophenanthrene-1,2-diol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established chemistry and biology of the parent compound, phenanthrene, and its more extensively studied metabolites, particularly the trans-dihydrodiol enantiomers. Methodologies for synthesis and analysis are proposed based on established protocols for analogous compounds.

Introduction

This compound is a specific stereoisomer of a dihydroxylated metabolite of phenanthrene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of organic compounds that are widespread environmental pollutants, and their metabolism is of significant interest to researchers in toxicology, pharmacology, and drug development due to the potential carcinogenic and toxic effects of their metabolic byproducts.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the chemical properties, synthesis, metabolism, and potential biological significance of this compound. Given the scarcity of direct data, this guide will also extensively cover the well-characterized metabolic pathways of phenanthrene leading to the formation of its trans-dihydrodiol enantiomers, offering a comparative context.

Chemical and Physical Properties

Table 1: Predicted Chemical and Physical Properties

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₁₂O₂ | - |

| Molecular Weight | 212.24 g/mol | - |

| Appearance | Likely a white to off-white solid | Based on similar PAH dihydrodiols. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO. | The hydroxyl groups increase polarity compared to phenanthrene. |

| Melting Point | Not determined. | Expected to be a crystalline solid with a defined melting point. |

| Chirality | Chiral, with two stereocenters at C-1 and C-2. | This guide focuses on the (1S,2R) enantiomer. |

| Spectroscopic Data | Expected to show characteristic UV absorbance, IR, NMR, and mass spectra. | Specific data is not available. 1H NMR would show signals for aromatic and aliphatic protons, with characteristic coupling constants for the diol moiety. Mass spectrometry would show a molecular ion peak corresponding to its molecular weight. |

Synthesis and Experimental Protocols

A specific, validated protocol for the stereoselective synthesis of this compound is not described in the literature. However, a plausible synthetic route would involve the cis-dihydroxylation of phenanthrene followed by chiral separation of the resulting enantiomers.

Proposed Synthesis of racemic cis-1,2-dihydrophenanthrene-1,2-diol

Principle: The cis-dihydroxylation of an alkene can be achieved using osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve phenanthrene (1 equivalent) in a suitable solvent system such as a mixture of acetone and water.

-

Addition of Reagents: Add N-methylmorpholine N-oxide (NMO, 1.2 equivalents) to the solution.

-

Catalyst Addition: Carefully add a catalytic amount of osmium tetroxide (OsO₄, ~1 mol%).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield racemic cis-1,2-dihydrophenanthrene-1,2-diol.

Chiral Separation of Enantiomers

Principle: The enantiomers of the racemic cis-diol can be separated using chiral high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase (CSP).

Experimental Protocol:

-

Column Selection: Utilize a chiral column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate derivatives).

-

Mobile Phase: A mobile phase consisting of a mixture of hexane and a polar alcohol like isopropanol or ethanol is typically used. The exact ratio will need to be optimized to achieve baseline separation.

-

Sample Preparation: Dissolve the racemic cis-1,2-dihydrophenanthrene-1,2-diol in the mobile phase.

-

Chromatography: Inject the sample onto the chiral HPLC system.

-

Detection and Collection: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to each enantiomer separately.

-

Analysis: The enantiomeric purity of the collected fractions should be determined by re-injecting them onto the chiral column.

Caption: Proposed workflow for the synthesis and chiral separation of this compound.

Metabolism of Phenanthrene and Biological Significance

The metabolism of phenanthrene in biological systems primarily proceeds through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.[1] It is important to note that the naturally occurring metabolites are predominantly the trans isomers, which differ in stereochemistry from the cis-(1S,2R)-diol.

The fungus Cunninghamella elegans is known to metabolize phenanthrene to trans-1,2-dihydroxy-1,2-dihydrophenanthrene, with the major enantiomer having an S,S absolute stereochemistry.[2] In some cases, a mixture of (1R,2R) and (1S,2S) enantiomers is produced.[3][4]

These trans-dihydrodiols can be further metabolized by CYP enzymes to form highly reactive diol epoxides. These diol epoxides are considered ultimate carcinogens as they can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[5][6]

Caption: Simplified metabolic activation pathway of phenanthrene leading to carcinogenic DNA adducts.

The biological activity of the cis-(1S,2R)-diol is not documented. It is plausible that, if formed, it could also be a substrate for further metabolism or detoxification pathways. Its stereochemistry would likely influence its interaction with metabolic enzymes and cellular targets, potentially leading to a different biological activity profile compared to the trans-isomers. For instance, it may or may not be a substrate for the enzymes that lead to the formation of diol epoxides. Further research is required to elucidate the specific biological roles of this enantiomer.

Some PAH metabolites are known to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including CYP enzymes.[7][8][9][10] The activation of AHR can have both protective and detrimental effects, depending on the context. It is conceivable that this compound could modulate AHR signaling, but this remains to be experimentally verified.

Quantitative Data

As there is no specific quantitative data available for the biological activity of this compound, the following table summarizes data for the more commonly studied trans-1,2-dihydrodiol.

Table 2: Urinary Concentrations of trans-Phenanthrene-1,2-dihydrodiol in Humans

| Population | Mean Concentration (pmol/mg creatinine) | Reference |

| Smokers | 4.05 ± 3.70 nM | [11] |

| Non-smokers | 1.87 ± 1.27 nM | [11] |

This data indicates that exposure to phenanthrene, such as through cigarette smoke, leads to the formation and excretion of its dihydrodiol metabolites.

Conclusion

This compound represents a specific, yet understudied, stereoisomer of a phenanthrene metabolite. While the metabolism of phenanthrene to its trans-dihydrodiols and their subsequent activation to carcinogenic diol epoxides is well-documented, there is a significant knowledge gap regarding the formation, biological activity, and toxicological profile of the cis-(1S,2R) isomer.

This guide has provided a comprehensive overview of the available knowledge on phenanthrene metabolism as a framework for understanding the potential significance of this specific compound. Furthermore, proposed experimental protocols for its synthesis and chiral separation offer a starting point for future research. Elucidating the biological properties of individual stereoisomers of PAH metabolites is crucial for a more accurate assessment of their risks and for the development of potential intervention strategies in the context of drug development and toxicology. Further investigation into the specific interactions of this compound with key cellular targets such as metabolic enzymes and receptors like AHR is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective metabolism of anthracene and phenanthrene by the fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutagenicity of the enantiomers of the diastereomeric bay-region benzo(c)phenanthrene 3,4-diol-1,2-epoxides in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Targeting of Aryl Hydrocarbon Receptor-Mediated Activation of Cyclooxygenase-2 Expression by the Indole-3-Carbinol Metabolite 3,3′-Diindolylmethane in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals [mdpi.com]

- 9. The Aryl Hydrocarbon Receptor and Its Crosstalk: A Chemopreventive Target of Naturally Occurring and Modified Phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitation of Phenanthrene Dihydrodiols in the Urine of Smokers and Non-smokers by Gas Chromatography-Negative Ion Chemical Ionization-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2R)-1,2-dihydrophenanthrene-1,2-diol structure and properties

An In-depth Technical Guide to (1S,2R)-1,2-dihydrophenanthrene-1,2-diol: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key metabolite of phenanthrene, a ubiquitous polycyclic aromatic hydrocarbon (PAH). As an intermediate in the metabolic activation of phenanthrene, this dihydrodiol is of significant interest in the fields of toxicology, pharmacology, and drug development. Its formation, subsequent metabolic fate, and biological activities, particularly its role in the formation of DNA adducts, are critical areas of research for understanding the mechanisms of PAH-induced carcinogenesis. This technical guide provides a comprehensive overview of the structure, physicochemical properties, metabolic pathways, and known biological effects of this compound, supported by available quantitative data and experimental methodologies.

Introduction

Phenanthrene is a three-ring polycyclic aromatic hydrocarbon that is widespread in the environment due to both natural and anthropogenic activities. While phenanthrene itself is not considered a potent carcinogen, its metabolic activation in biological systems can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, including DNA, thereby initiating carcinogenic processes.[1][2][3] The formation of dihydrodiol epoxides is a critical step in the metabolic activation of many PAHs.[1][4] this compound is one of the dihydrodiol metabolites formed from phenanthrene. This guide will focus on the available technical information regarding its structure, properties, and biological significance.

Structure and Physicochemical Properties

The structure of this compound is characterized by a dihydrophenanthrene backbone with two hydroxyl groups at the C1 and C2 positions. The stereochemistry is defined as (1S,2R), indicating the specific spatial arrangement of the hydroxyl groups.

Table 1: Physicochemical Properties of Phenanthrene-1,2-dihydrodiol

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | General knowledge |

| Molecular Weight | 212.24 g/mol | General knowledge |

| Appearance | Solid (presumed) | Inferred |

| Solubility | Soluble in organic solvents like DMSO | [1] |

Metabolic Formation and Signaling Pathways

The metabolic activation of phenanthrene to its dihydrodiol metabolites is primarily carried out by cytochrome P450 (CYP) enzymes and epoxide hydrolase (EH).[5] The initial epoxidation of the phenanthrene double bond by CYP enzymes forms an arene oxide, which is then hydrolyzed by epoxide hydrolase to the corresponding trans-dihydrodiol. The enantiomeric composition of the resulting dihydrodiols can vary depending on the specific enzymes involved and the biological system.[6]

The primary biological significance of this compound lies in its role as a precursor to diol epoxides, which are ultimate carcinogens. These highly reactive molecules can form covalent adducts with DNA, leading to mutations and potentially initiating cancer.[1][2][3] While specific signaling pathways directly modulated by this particular dihydrodiol are not extensively documented, the parent compound, phenanthrene, and other PAHs are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of xenobiotic-metabolizing enzymes like CYP1A1 and CYP1B1.[7][8] The activation of AhR can lead to the induction of these enzymes, thereby influencing the metabolic fate of phenanthrene. Furthermore, some low molecular weight PAHs have been shown to induce inflammatory responses through the activation of PI3K/AKT and NF-κB signaling pathways.[9]

Diagram 1: Metabolic Activation of Phenanthrene and DNA Adduct Formation

Caption: Metabolic pathway of phenanthrene to a DNA adduct.

Quantitative Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Data for Phenanthrene-1,2-dihydrodiol

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| 8.17 | d | 8.6 Hz | Aromatic H |

| 7.84 | d | 7.9 Hz | Aromatic H |

| 7.79 | d | 8.3 Hz | Aromatic H |

| 7.70 | d | 8.3 Hz | Aromatic H |

| 7.48 | d | 7.6 Hz | Aromatic H |

| 7.45 | d | 7.5 Hz | Aromatic H |

| 7.20 | d | 10.2 Hz | Olefinic H |

| 6.09 | d | 10.2 Hz | Olefinic H |

| 5.53 | s | - | OH |

| 5.19 | s | - | OH |

| 4.65 | s | - | CH-OH |

| 4.28 | s | - | CH-OH |

| Solvent: DMSO-d₆, Frequency: 500 MHz |

Experimental Protocols

Synthesis of Phenanthrene Dihydrodiols

A general and detailed experimental protocol for the enantioselective synthesis of this compound is not available in the public domain. However, general methods for the synthesis of trans-dihydrodiols from PAHs have been described.[10] These methods often involve the following key steps:

-

Oxidation of the parent PAH: This is typically achieved using an oxidizing agent like osmium tetroxide to form a cis-diol, or through a multi-step process involving epoxidation followed by hydrolysis to yield a trans-diol.

-

Stereoselective synthesis: For enantiomerically pure dihydrodiols, chiral catalysts or resolving agents are employed. The Sharpless asymmetric dihydroxylation is a well-known method for producing chiral diols from alkenes.[11]

A method for the synthesis of (-)-(1R,2R)-1,2-dihydrophenanthrene-1,2-diol has been developed, though the full detailed protocol is not provided in the available abstract.[12]

Diagram 2: General Workflow for Dihydrodiol Synthesis dot digraph "Dihydrodiol Synthesis Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for Dihydrodiol Synthesis", rankdir=LR, splines=ortho, nodesep=0.5, size="7.6,4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

start [label="Phenanthrene"]; oxidation [label="Oxidation/Epoxidation"]; hydrolysis [label="Hydrolysis"]; purification [label="Purification (e.g., HPLC)"]; product [label="Phenanthrene-1,2-dihydrodiol", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> oxidation; oxidation -> hydrolysis; hydrolysis -> purification; purification -> product; }

References

- 1. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diol synthesis by dihydroxylation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

The Discovery of Phenanthrene cis-Dihydrodiol Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discoveries and methodologies surrounding phenanthrene cis-dihydrodiol metabolites. Phenanthrene, a simple polycyclic aromatic hydrocarbon (PAH) with a bay region, has served as a crucial model compound for understanding the metabolism and potential carcinogenicity of more complex PAHs. The elucidation of its metabolic pathways, particularly the formation of cis-dihydrodiols by non-mammalian systems, marked a significant milestone in microbiology and biochemistry. This guide provides a detailed overview of the key experiments, quantitative data, and the intricate signaling pathways influenced by these metabolites.

The Pivotal Discovery: Bacterial Dioxygenases and cis-Dihydroxylation

The initial discovery that bacteria metabolize aromatic hydrocarbons via a fundamentally different mechanism than mammals was a landmark in biochemistry. While mammalian systems utilize monooxygenases and epoxide hydrolases to form trans-dihydrodiols, pioneering work by Dr. David T. Gibson and his colleagues in the late 1960s and 1970s revealed that bacteria employ a class of enzymes known as dioxygenases.[1][2][3][4][5] These enzymes catalyze the incorporation of both atoms of molecular oxygen into the aromatic nucleus, resulting in the formation of thermodynamically unstable cis-dihydrodiols.[1][3] This discovery was crucial as it unveiled a novel mechanism of aromatic ring cleavage and detoxification in the microbial world.

Subsequent research focused on isolating and characterizing the specific metabolites formed from various PAHs. In the case of phenanthrene, studies with mutant strains of bacteria, such as Pseudomonas and Beijerinckia species, led to the accumulation and identification of cis-1,2-dihydroxy-1,2-dihydrophenanthrene and cis-3,4-dihydroxy-3,4-dihydrophenanthrene.[6][7][8] The stereochemistry of these metabolites was unequivocally established as cis, a stark contrast to the trans configuration of dihydrodiols produced by fungi and mammalian liver microsomes.[9][10][11][12]

Quantitative Analysis of Phenanthrene cis-Dihydrodiol Production

The regioselectivity of bacterial dioxygenases in the metabolism of phenanthrene has been a subject of extensive study. The relative abundance of different cis-dihydrodiol isomers can vary depending on the bacterial species and the specific enzymes involved. Below are tables summarizing quantitative data from various studies on the microbial degradation of phenanthrene.

| Bacterial Strain | Phenanthrene Concentration (mg/L) | Incubation Time (h) | Major cis-Dihydrodiol Metabolite(s) | Degradation Efficiency (%) | Reference |

| Arthrobacter sulphureus RKJ4 | 100 | 18 | Not specified, but led to o-phthalic acid | 30.1 (mineralization to CO2) | [13][14] |

| Acidovorax delafieldii P4-1 | 100 | 18 | Not specified, but led to o-phthalic acid | 35.6 (mineralization to CO2) | [13][14] |

| Brevibacterium sp. HL4 | 100 | 18 | Not specified, but led to 1-naphthol | 26.5 (mineralization to CO2) | [13][14] |

| Pseudomonas sp. DLC-P11 | 100 | 18 | Not specified, but led to 1-naphthol | 2.1 (mineralization to CO2) | [13][14] |

| Stenotrophomonas maltophilia C6 | Not specified | Not specified | cis-3,4-dihydrodiol (dominant) | Not specified | [8] |

| Mycobacterium sp. Strain PYR-1 | Not specified | 4-8 | cis-3,4- and cis-9,10-dihydrodiols | Metabolites were transient | [6] |

| Fungal Strain | Major trans-Dihydrodiol Metabolite | Enantiomeric Composition | Reference | |---|---|---| | Cunninghamella elegans | trans-1,2-dihydrodiol | Mixture of 1R,2R and 1S,2S |[9][11] | | Phanerochaete chrysosporium | trans-3,4-dihydrodiol | Optically pure 3R,4R |[9][11] | | Syncephalastrum racemosum | trans-3,4-dihydrodiol | 68:32 mixture of 3R,4R and 3S,4S |[9][11] | | Phanerochaete chrysosporium | trans-9,10-dihydrodiol | Predominantly 9S,10S |[9][11] | | Cunninghamella elegans | trans-9,10-dihydrodiol | Predominantly 9R,10R |[9][11] | | Syncephalastrum racemosum | trans-9,10-dihydrodiol | Predominantly 9R,10R |[9][11] |

Experimental Protocols

Isolation and Characterization of Phenanthrene-Degrading Bacteria

Objective: To isolate and identify bacterial strains capable of utilizing phenanthrene as a sole carbon and energy source.

Methodology:

-

Enrichment Culture: Soil or water samples from PAH-contaminated sites are used to inoculate a minimal salts medium (MSM) containing phenanthrene as the sole carbon source. Phenanthrene is typically added dissolved in a volatile solvent, which is allowed to evaporate, leaving a thin film of the hydrocarbon.

-

Incubation: The enrichment cultures are incubated at an appropriate temperature (e.g., 25-30°C) with shaking to ensure aeration.

-

Isolation: After several rounds of enrichment, the cultures are serially diluted and plated onto MSM agar plates coated with phenanthrene. Colonies that appear on these plates are selected.

-

Identification: Isolated strains are identified based on morphological, biochemical, and 16S rRNA gene sequencing analysis.[7][15][16]

Extraction and Identification of cis-Dihydrodiol Metabolites

Objective: To extract and identify cis-dihydrodiol metabolites from bacterial cultures grown on phenanthrene.

Methodology:

-

Culturing: A pure culture of a phenanthrene-degrading bacterium is grown in MSM with phenanthrene.

-

Extraction: The culture broth is centrifuged to remove bacterial cells. The supernatant is then extracted with an organic solvent such as ethyl acetate or dichloromethane.[14]

-

Purification: The organic extract is concentrated, and the metabolites are often purified using techniques like thin-layer chromatography (TLC) or column chromatography.

-

Identification: The purified metabolites are identified using a combination of analytical techniques:

-

UV-Visible Spectroscopy: To determine the absorption spectrum of the metabolite.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is often derivatized (e.g., silylation) to increase volatility. The mass spectrum provides information on the molecular weight and fragmentation pattern of the metabolite.[13][14][17][18][19][20][21][22]

-

High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of metabolites. A reversed-phase C18 column is commonly employed with a mobile phase gradient of acetonitrile and water.[6][23][24][25][26][27]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the stereochemistry of the hydroxyl groups.

-

Signaling Pathways and Biological Implications

While the initial focus of research was on the microbial degradation of phenanthrene, subsequent studies have explored the biological effects of phenanthrene and its metabolites on various organisms, including mammals. Phenanthrene exposure has been shown to induce oxidative stress and inflammation, impacting key cellular signaling pathways.

Inflammatory Signaling Pathways

Phenanthrene has been demonstrated to activate pro-inflammatory signaling pathways, such as the PI3K/Akt and NF-κB pathways, in human cell lines.[28] This activation leads to the increased expression of inflammatory cytokines like TNF-α and IL-6.

Caption: Phenanthrene-induced inflammatory signaling cascade.

Metabolic Activation and Detoxification

In mammals, phenanthrene is metabolized by cytochrome P450 (CYP) enzymes, leading to the formation of epoxides which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.[29] These dihydrodiols can be further metabolized to diol epoxides, which are highly reactive and can bind to DNA, potentially leading to mutations and cancer. Alternatively, these metabolites can be detoxified through conjugation reactions. The balance between these activation and detoxification pathways is critical in determining the ultimate biological effect of phenanthrene exposure.

Caption: Mammalian metabolic pathways of phenanthrene.

Conclusion

The discovery of phenanthrene cis-dihydrodiol metabolites revolutionized our understanding of microbial aromatic hydrocarbon degradation. The elucidation of the dioxygenase-catalyzed pathway provided a clear distinction from the monooxygenase-mediated metabolism in higher organisms. The methodologies developed for the isolation, identification, and quantification of these metabolites have been instrumental in the fields of environmental microbiology, bioremediation, and toxicology. Furthermore, understanding the impact of phenanthrene and its metabolites on cellular signaling pathways continues to be an active area of research, with important implications for assessing the health risks associated with PAH exposure. This guide serves as a foundational resource for professionals engaged in these critical areas of study.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydrodiols from anthracene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. normalesup.org [normalesup.org]

- 4. Bacterial Oxidation of Naphthalene and Phenanthrene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial oxidation of naphthalene and phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of Phenanthrene and Anthracene by Cell Suspensions of Mycobacterium sp. Strain PYR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Isolation and Characterization of Phenanthrene Degrading Bacteria from Diesel Fuel-Contaminated Antarctic Soils [frontiersin.org]

- 8. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereoselective metabolism of benzo[c]phenanthrene to the procarcinogenic trans-3,4-dihydrodiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The absolute stereochemistry of the major trans-dihydrodiol enantiomers formed from 11-methylbenz[a]anthracene by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation of phenanthrene by different bacteria: evidence for novel transformation sequences involving the formation of 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. crdd.osdd.net [crdd.osdd.net]

- 15. researchgate.net [researchgate.net]

- 16. brieflands.com [brieflands.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantitation of phenanthrene dihydrodiols in the urine of smokers and non-smokers by gas chromatography-negative ion chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. agilent.com [agilent.com]

- 20. agilent.com [agilent.com]

- 21. researchgate.net [researchgate.net]

- 22. thaiscience.info [thaiscience.info]

- 23. Elimination and detoxification of phenanthrene assisted by a laccase from halophile Alkalibacillus almallahensis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. helixchrom.com [helixchrom.com]

- 26. separationmethods.com [separationmethods.com]

- 27. researchgate.net [researchgate.net]

- 28. Low molecular weight-PAHs induced inflammation in A549 cells by activating PI3K/AKT and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 29. aacrjournals.org [aacrjournals.org]

Biological Activity of (1S,2R)-Phenanthrene Dihydrodiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of (1S,2R)-phenanthrene dihydrodiol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. While phenanthrene itself is not considered a potent carcinogen, its metabolic activation to dihydrodiols and subsequently to diol epoxides is a critical area of research in toxicology and drug development due to the potential for these metabolites to interact with cellular macromolecules, including DNA. This document details the metabolic pathways, toxicological implications, and experimental methodologies relevant to the study of (1S,2R)-phenanthrene dihydrodiol.

Introduction to Phenanthrene Metabolism

Phenanthrene, a three-ringed polycyclic aromatic hydrocarbon, undergoes metabolic transformation in biological systems, primarily through the action of cytochrome P450 (CYP) enzymes and epoxide hydrolase. The initial epoxidation of the phenanthrene molecule by CYP enzymes can occur at different positions, leading to the formation of various phenanthrene oxides. These oxides are then hydrated by epoxide hydrolase to form dihydrodiols. The primary dihydrodiol metabolites of phenanthrene are phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol.

The formation of these dihydrodiols is a stereospecific process, resulting in different enantiomers. The (1S,2R)-phenanthrene dihydrodiol is one such enantiomer of phenanthrene-1,2-dihydrodiol. The stereochemistry of these metabolites is of paramount importance as it significantly influences their subsequent metabolic fate and biological activity.

The Role of (1S,2R)-Phenanthrene Dihydrodiol in Carcinogenesis

While phenanthrene is not classified as a human carcinogen, its metabolic activation pathway serves as a model for more potent carcinogenic PAHs. The formation of dihydrodiols is a crucial step in the bioactivation of PAHs to their ultimate carcinogenic forms: diol epoxides. These highly reactive diol epoxides can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis if not repaired.[1]

The (1S,2R)-phenanthrene dihydrodiol can be further metabolized by CYP enzymes to form a bay-region diol epoxide. The "bay region" is a sterically hindered area of the PAH molecule, and diol epoxides formed in this region are often highly carcinogenic. Although the carcinogenicity of the specific diol epoxide derived from (1S,2R)-phenanthrene dihydrodiol is not as extensively studied as those of more potent PAHs like benzo[a]pyrene, understanding its formation and reactivity provides valuable insights into the mechanisms of PAH-induced cancer.

Quantitative Data

Quantitative data on the biological activity of the specific (1S,2R)-phenanthrene dihydrodiol enantiomer is limited in publicly available literature. However, studies have quantified the levels of its parent compound, phenanthrene-1,2-dihydrodiol (a racemic mixture), in human biological samples. This data provides an indication of exposure and metabolic activation of phenanthrene.

| Analyte | Matrix | Population | Mean Concentration (± SD) | Units | Reference |

| Phenanthrene-1,2-dihydrodiol | Urine | Smokers (n=25) | 2.04 ± 1.52 | nmol/6 h | [2] |

| Phenanthrene-1,2-dihydrodiol | Urine | Non-smokers (n=25) | 1.35 ± 1.11 | nmol/6 h | [2] |

| Phenanthrene-3,4-dihydrodiol | Urine | Smokers (n=25) | 0.51 ± 0.35 | nmol/6 h | [2] |

| Phenanthrene-3,4-dihydrodiol | Urine | Non-smokers (n=25) | 0.27 ± 0.25 | nmol/6 h | [2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of (1S,2R)-phenanthrene dihydrodiol against a chosen cell line.

Materials:

-

(1S,2R)-phenanthrene dihydrodiol

-

Target cell line (e.g., HepG2, A549)

-

Cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Prepare serial dilutions of (1S,2R)-phenanthrene dihydrodiol in cell culture medium.

-

Remove the existing medium from the wells and add 100 µL of the prepared dilutions of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

DNA Adduct Formation (32P-Postlabeling Assay)

This is a highly sensitive method to detect DNA adducts formed by reactive metabolites.[3][4][5]

Materials:

-

DNA sample (extracted from cells or tissues treated with (1S,2R)-phenanthrene dihydrodiol)

-

Micrococcal nuclease and spleen phosphodiesterase

-

Nuclease P1

-

[γ-32P]ATP

-

T4 polynucleotide kinase

-

Thin-layer chromatography (TLC) plates

-

Phosphor imager or autoradiography film

Procedure:

-

DNA Digestion: Digest 5-10 µg of the DNA sample to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional): Enrich the adducted nucleotides from the normal nucleotides using methods like nuclease P1 treatment, which dephosphorylates normal nucleotides but not the bulky adducts.

-

32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P using [γ-32P]ATP and T4 polynucleotide kinase.

-

Chromatographic Separation: Separate the 32P-labeled adducted nucleotides from the excess [γ-32P]ATP and normal nucleotides using multi-directional thin-layer chromatography (TLC).

-

Detection and Quantification: Detect the radioactive adduct spots using a phosphor imager or by autoradiography. Quantify the adduct levels by measuring the radioactivity in the adduct spots and in the spots corresponding to normal nucleotides. Adduct levels are typically expressed as relative adduct labeling (RAL), which is the ratio of adducted nucleotides to total nucleotides.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Phenanthrene

The following diagram illustrates the metabolic activation of phenanthrene to its dihydrodiol and ultimately to a diol epoxide.

Experimental Workflow for Cytotoxicity Assessment

The workflow for assessing the cytotoxic potential of (1S,2R)-phenanthrene dihydrodiol is depicted below.

Experimental Workflow for DNA Adduct Analysis

The following diagram outlines the key steps in the 32P-postlabeling assay for detecting DNA adducts.

Conclusion

The biological activity of (1S,2R)-phenanthrene dihydrodiol is intrinsically linked to its role as an intermediate in the metabolic activation of phenanthrene. While direct quantitative data on its specific biological effects are sparse, its potential to be converted into a reactive diol epoxide that can form DNA adducts underscores its importance in the study of PAH-induced carcinogenesis. The provided experimental protocols offer a framework for researchers to investigate the cytotoxicity and genotoxicity of this and other PAH metabolites. Further research is warranted to elucidate the specific interactions of (1S,2R)-phenanthrene dihydrodiol with cellular targets and its impact on signaling pathways, which will contribute to a more comprehensive understanding of the health risks associated with phenanthrene exposure.

References

- 1. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA adduct formation in human hepatoma cells treated with 3-nitrobenzanthrone: analysis by the (32)P-postlabeling method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Role of Dioxygenases in the Biodegradation of Phenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental pollutant known for its recalcitrance and potential toxicity. The microbial-mediated biodegradation of phenanthrene is a key process in its environmental fate, and at the heart of this process lies a class of enzymes known as dioxygenases. This technical guide provides an in-depth exploration of the pivotal role of dioxygenases in the intricate biochemical pathways of phenanthrene degradation, offering valuable insights for researchers in environmental microbiology, enzymology, and bioremediation.

The Initial Attack: Ring-Hydroxylating Dioxygenases

The aerobic biodegradation of phenanthrene is initiated by a crucial enzymatic step catalyzed by ring-hydroxylating dioxygenases (RHDs).[1] These multi-component enzymes catalyze the stereospecific incorporation of both atoms of molecular oxygen into the aromatic nucleus of phenanthrene, forming a cis-dihydrodiol.[2] This initial hydroxylation is the rate-limiting step and dictates the subsequent metabolic fate of the phenanthrene molecule.[1]

Bacterial RHD systems typically consist of multiple protein components: a terminal oxygenase, often composed of large (α) and small (β) subunits that contains the catalytic non-heme iron center, a ferredoxin, and a ferredoxin reductase. This electron transport chain facilitates the transfer of electrons from NAD(P)H to the terminal oxygenase for the activation of molecular oxygen.

The initial dioxygenation of phenanthrene can occur at different positions on the aromatic rings, leading to various isomeric cis-dihydrodiols. The most commonly reported sites of attack are the C-1,2, C-3,4, and C-9,10 positions.[3] The 3,4-dioxygenation pathway is often considered the most dominant route in many phenanthrene-degrading bacteria.[3]

Metabolic Fates of Phenanthrene Dihydrodiols: Branching Pathways

Following the initial dioxygenation, the resulting unstable cis-dihydrodiols are rearomatized by a dehydrogenase enzyme to form dihydroxyphenanthrenes. These intermediates are then channeled into different degradation pathways, primarily diverging at the point of aromatic ring cleavage, which is also catalyzed by dioxygenases.

The two main routes for the further degradation of the initial metabolites are the "phthalic acid pathway" and the "salicylic acid pathway".[2][4]

-

Phthalic Acid Pathway: In this pathway, 1-hydroxy-2-naphthoic acid, a key intermediate, is cleaved by 1-hydroxy-2-naphthoic acid dioxygenase.[2] This leads to the formation of phthalic acid, which is further metabolized via the protocatechuate pathway.[5]

-

Salicylic Acid Pathway: Alternatively, 1-hydroxy-2-naphthoic acid can be decarboxylated to 1,2-dihydroxynaphthalene, which then enters the naphthalene degradation pathway, ultimately leading to the formation of salicylic acid and catechol.[2][4]

The choice between these pathways is species-dependent. For instance, some Pseudomonas species are known to metabolize phenanthrene via the naphthalene pathway, while Aeromonas, Alcaligenes, and Bacillus species often utilize the phthalic acid pathway.[2]

Ring Cleavage: The Role of Intradiol and Extradiol Dioxygenases

The aromatic ring cleavage of dihydroxylated intermediates is another critical step mediated by dioxygenases. These enzymes are broadly classified into two groups based on the position of ring fission relative to the hydroxyl groups:

-

Intradiol Dioxygenases: These enzymes cleave the aromatic ring between the two hydroxyl groups (ortho-cleavage). An example is catechol 1,2-dioxygenase.[6]

-

Extradiol Dioxygenases: These enzymes cleave the bond adjacent to the two hydroxyl groups (meta-cleavage).[3] Catechol 2,3-dioxygenase is a well-studied example of an extradiol dioxygenase.[7]

The type of ring-cleavage enzyme present in a microorganism determines the subsequent downstream metabolic route.

Quantitative Data on Phenanthrene Biodegradation

The efficiency of phenanthrene biodegradation is influenced by various factors, including the microbial species, enzyme kinetics, and environmental conditions. The following tables summarize key quantitative data from various studies.

| Microorganism | Initial Phenanthrene Concentration (mg/L) | Degradation Rate / Efficiency | Reference |

| Arthrobacter sulphureus RKJ4 | 100 | 30.1% degradation to ¹⁴CO₂ in 18h | [8] |

| Acidovorax delafieldii P4-1 | 100 | 35.6% degradation to ¹⁴CO₂ in 18h | [8] |

| Brevibacterium sp. HL4 | 100 | 26.5% degradation to ¹⁴CO₂ in 18h | [8] |

| Pseudomonas sp. DLC-P11 | 100 | 2.1% degradation to ¹⁴CO₂ in 18h | [8] |

| Fischerella sp. dominated consortium | 100 | 89.7% degradation | [9] |

| Fischerella sp. dominated consortium | 50 | 91.3% degradation | [9] |

| Fischerella sp. dominated consortium | 10 | 80.4% degradation | [9] |

| Unnamed Isolate | 155.5 (initial) | 51.45% degradation in 10 days (rate of 7.922 mg/L/day) | [2] |

| Trametes versicolor | 100 | 46% removal in 36h (shaken culture) | [10] |

| Trametes versicolor | 100 | 65% removal in 36h (static culture) | [10] |

| Enzyme | Source Organism | Substrate | Kinetic Parameters | Reference |

| Glutathione S-transferase | Pleurotus ostreatus (cytosolic) | 1-chloro-2,4-dinitrobenzene | 4.16 nmol min⁻¹ mg protein⁻¹ | [11] |

| Aryl PAPS sulfotransferase | Pleurotus ostreatus (microsomal) | - | 2.14 nmol min⁻¹ mg protein⁻¹ | [11] |

| UDP-glucuronosyltransferase | Pleurotus ostreatus (microsomal) | - | 4.25 nmol min⁻¹ mg protein⁻¹ | [11] |

| UDP-glucosyltransferase | Pleurotus ostreatus (microsomal) | - | 4.21 nmol min⁻¹ mg protein⁻¹ | [11] |

| Cytochrome P-450 | Pleurotus ostreatus (cytosolic) | - | 0.16 nmol min⁻¹ mg protein⁻¹ | [11] |

| Cytochrome P-450 | Pleurotus ostreatus (microsomal) | - | 0.38 nmol min⁻¹ mg protein⁻¹ | [11] |

| Epoxide hydrolase | Pleurotus ostreatus (cytosolic) | phenanthrene 9,10-oxide | 0.50 nmol min⁻¹ mg protein⁻¹ | [11] |

| Epoxide hydrolase | Pleurotus ostreatus (microsomal) | phenanthrene 9,10-oxide | 0.41 nmol min⁻¹ mg protein⁻¹ | [11] |

| PhdI (Dioxygenase) | Nocardioides sp. KP7 | Dihydroxy-PAH (compound 32) | kcat = 1.8 s⁻¹, KM = 30 µM | [12] |

Experimental Protocols

Dioxygenase Activity Assay

This protocol is a general method for determining the activity of ring-cleavage dioxygenases using a spectrophotometric assay.

Principle: The activity of catechol 1,2-dioxygenase (an intradiol dioxygenase) or catechol 2,3-dioxygenase (an extradiol dioxygenase) is measured by monitoring the formation of their respective ring-fission products, which absorb light at specific wavelengths.

Reagents:

-

Phosphate buffer (50 mM, pH 7.5)

-

Catechol solution (10 mM in 10 mM HCl)

-

Cell-free extract or purified enzyme solution

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the cell-free extract in a quartz cuvette.

-

Initiate the reaction by adding a small volume of the catechol solution.

-

Immediately monitor the change in absorbance at the specific wavelength for the expected product (e.g., 260 nm for cis,cis-muconic acid from catechol 1,2-dioxygenase activity, or 375 nm for 2-hydroxymuconic semialdehyde from catechol 2,3-dioxygenase activity).

-

Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of the product.

Identification of Phenanthrene Metabolites by GC-MS

This protocol outlines the general steps for extracting and identifying metabolites from a bacterial culture grown on phenanthrene.

Materials:

-

Bacterial culture grown in mineral salts medium with phenanthrene as the sole carbon source.

-

Ethyl acetate or other suitable organic solvent for extraction.

-

Anhydrous sodium sulfate.

-

Gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Centrifuge the bacterial culture to separate the supernatant from the cell pellet.

-

Acidify the supernatant to pH 2.0 with HCl.

-

Extract the acidified supernatant with an equal volume of ethyl acetate three times.

-

Pool the organic extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to concentrate the metabolites.

-

Derivatize the dried extract if necessary (e.g., silylation) to improve the volatility of polar metabolites.

-

Analyze the sample by GC-MS.

-

Identify the metabolites by comparing their mass spectra with libraries of known compounds (e.g., NIST library) and with authentic standards if available.

Visualizing the Pathways and Workflows

Caption: Generalized bacterial degradation pathway of phenanthrene.

Caption: Mechanism of a bacterial ring-hydroxylating dioxygenase system.

Caption: Experimental workflow for phenanthrene metabolite identification.

Conclusion

Dioxygenases are the gatekeepers of phenanthrene biodegradation, initiating the entire process and directing the flow of intermediates through various metabolic pathways. A thorough understanding of the diversity, function, and regulation of these enzymes is paramount for developing effective bioremediation strategies for PAH-contaminated environments. The intricate interplay between different types of dioxygenases, from the initial ring hydroxylation to the subsequent ring cleavage, highlights the metabolic versatility of microorganisms in detoxifying this persistent pollutant. Future research focusing on the engineering of dioxygenases with enhanced activity and broader substrate specificity holds significant promise for advancing biotechnological applications in environmental cleanup and green chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenanthrene Degradation Pathway [eawag-bbd.ethz.ch]

- 5. A Novel Phenanthrene Dioxygenase from Nocardioides sp. Strain KP7: Expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genome analysis for the identification of genes involved in phenanthrene biodegradation pathway in Stenotrophomonas indicatrix CPHE1. Phenanthrene mineralization in soils assisted by integrated approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. crdd.osdd.net [crdd.osdd.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic Mechanisms Involved in Phenanthrene Degradation by the White Rot Fungus Pleurotus ostreatus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Dihydroxy Polycyclic Aromatic Hydrocarbons and Activities of Two Dioxygenases in the Phenanthrene Degradative Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Stereospecific Formation of (1S,2R)-1,2-Dihydrophenanthrene-1,2-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the stereospecific formation of (1S,2R)-1,2-dihydrophenanthrene-1,2-diol, a key metabolite in the biotransformation of phenanthrene. While the direct microbial synthesis of the specific (1S,2R) enantiomer remains a challenge, this document details the well-established fungal-mediated production of the corresponding trans-1,2-dihydrodiol, which yields a racemic or near-racemic mixture of the (1S,2S) and (1R,2R) enantiomers. The guide covers the enzymatic pathways, key microorganisms, experimental protocols for biotransformation and purification, and potential chemoenzymatic strategies for obtaining the enantiopure compound. Quantitative data on phenanthrene metabolism is summarized, and critical biochemical and experimental workflows are visualized.

Introduction

Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), is a common environmental pollutant and a model compound for studying the metabolism of more complex and carcinogenic PAHs. The initial oxidative metabolism of phenanthrene is a critical step that determines its biological activity and subsequent degradation. While bacterial systems typically metabolize phenanthrene to cis-dihydrodiols via dioxygenase enzymes, certain fungi employ a different enzymatic machinery, leading to the formation of trans-dihydrodiols. This process is of significant interest as it mirrors the metabolic pathways of PAHs in mammals, making these fungi valuable models for toxicological and drug metabolism studies.

The formation of trans-dihydrodiols proceeds through a two-step enzymatic reaction involving cytochrome P450 monooxygenases and epoxide hydrolases. The stereochemistry of the resulting diol is of paramount importance as it dictates the subsequent metabolic fate and potential carcinogenicity of the parent PAH. This guide focuses on the formation of the 1,2-dihydrophenanthrene-1,2-diol, with a particular interest in the (1S,2R) stereoisomer, although current methodologies primarily yield a mixture of enantiomers.

Enzymatic Pathway of trans-1,2-Dihydrophenanthrene-1,2-diol Formation

The fungal metabolism of phenanthrene to trans-1,2-dihydrodiol is a stereoselective process initiated by the action of a cytochrome P450 monooxygenase, which catalyzes the epoxidation of the phenanthrene 1,2-double bond to form phenanthrene-1,2-oxide. This epoxide intermediate is then hydrolyzed by an epoxide hydrolase to yield the trans-1,2-dihydrodiol.

Caption: Enzymatic conversion of phenanthrene to trans-1,2-dihydrodiol.

Key Microorganism: Cunninghamella elegans

The filamentous fungus Cunninghamella elegans is a well-documented organism capable of metabolizing phenanthrene to trans-1,2-dihydrophenanthrene-1,2-diol.[1][2] Studies have shown that C. elegans produces a mixture of the (1R,2R) and (1S,2S) enantiomers of this diol, with the ratio of these enantiomers varying depending on the specific strain and culture conditions.[1][3]

The expression of the key enzymes, cytochrome P450 monooxygenase and cytochrome P450 reductase, in C. elegans has been shown to be inducible by the presence of phenanthrene in the culture medium.[4]

Quantitative Data on Phenanthrene Metabolism

The efficiency of phenanthrene metabolism can vary significantly between different microorganisms and under different experimental conditions. The following tables summarize key quantitative data from studies on phenanthrene degradation.

Table 1: Phenanthrene Degradation by Various Bacterial Strains

| Bacterial Strain | Initial Phenanthrene Conc. (mg/L) | Degradation (%) | Time (h) | Reference |

| Arthrobacter sulphureus RKJ4 | 100 | 30.1 (as ¹⁴CO₂) | 18 | [5] |

| Acidovorax delafieldii P4-1 | 100 | 35.6 (as ¹⁴CO₂) | 18 | [5] |

| Brevibacterium sp. HL4 | 100 | 26.5 (as ¹⁴CO₂) | 18 | [5] |

| Pseudomonas sp. DLC-P11 | 100 | 2.1 (as ¹⁴CO₂) | 18 | [5] |

Table 2: Enantiomeric Composition of trans-1,2-Dihydrophenanthrene-1,2-diol from Cunninghamella elegans

| Culture Conditions | Ratio of (1S,2S) to (1R,2R) | Reference |

| Variable between cultures | 35:65 to 77:23 | [1] |

Experimental Protocols

Fungal Biotransformation of Phenanthrene

This protocol is a generalized procedure based on methodologies reported for Cunninghamella elegans.[6]

Workflow for Fungal Biotransformation

Caption: A generalized workflow for the biotransformation of phenanthrene.

Materials:

-

Cunninghamella elegans (e.g., ATCC 9245)

-

Yeast Malt Broth (or other suitable medium)

-

Phenanthrene

-

Acetone (or other suitable solvent for phenanthrene)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Inoculation and Pre-culture: Inoculate C. elegans into 250-mL Erlenmeyer flasks containing 100 mL of yeast malt broth. Incubate for 3 days at 25°C on a rotary shaker at 150 rpm to obtain a well-developed mycelial culture.[6]

-

Substrate Addition: Prepare a stock solution of phenanthrene in acetone. Add the phenanthrene solution to the fungal cultures to a final concentration of, for example, 200 mg/L.

-

Biotransformation: Continue the incubation for an additional 7 days under the same conditions to allow for the metabolism of phenanthrene.[6]

-

Extraction: After incubation, separate the fungal mycelia from the culture broth by vacuum filtration. Extract the filtrate three times with equal volumes of ethyl acetate.[7]

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate. Remove the solvent using a rotary evaporator.[7]

-

Purification: Purify the resulting residue containing the phenanthrene metabolites by HPLC on a C18 column.[8]

Chiral Separation of trans-1,2-Dihydrophenanthrene-1,2-diol

The enantiomers of trans-1,2-dihydrophenanthrene-1,2-diol can be separated and analyzed using HPLC with a chiral stationary phase.[1]

Materials:

-

HPLC system

-

Chiral stationary phase column (e.g., based on dinitrobenzoylphenylglycine)[9]

-

Mobile phase (e.g., hexane/ethanol mixture)

Procedure:

-

Dissolve the purified diol mixture in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute with an appropriate mobile phase composition to achieve baseline separation of the enantiomers.

-

Detect the enantiomers using a UV detector. The elution order of the enantiomers will depend on the specific chiral stationary phase used.[9]

Chemoenzymatic and Asymmetric Synthesis Strategies

While the direct stereospecific microbial synthesis of this compound is not yet established, chemoenzymatic and asymmetric chemical synthesis approaches offer potential routes to this specific enantiomer.

Chemoenzymatic Synthesis

Chemoenzymatic strategies often involve the use of enzymes to introduce chirality, followed by chemical modifications. For example, a chemoenzymatic route for the synthesis of trans-dihydrodiols from the corresponding cis-dihydrodiols (which can be produced by bacteria) has been described for monosubstituted benzenes.[10][11][12][13] A similar strategy could potentially be adapted for phenanthrene.

Asymmetric Dihydroxylation

The Sharpless Asymmetric Dihydroxylation is a powerful chemical method for the enantioselective synthesis of syn-diols from alkenes.[14][15] While this method typically produces syn-diols, modifications or alternative asymmetric dihydroxylation methods could be explored for the synthesis of anti-diols like the target compound.

Signaling Pathway Regulation

The expression of cytochrome P450 genes in Cunninghamella elegans, which are crucial for phenanthrene metabolism, is inducible. The presence of phenanthrene in the culture medium leads to an upregulation of the transcription of these genes.[4]

Caption: Induction of cytochrome P450 gene expression by phenanthrene.

Conclusion

The stereospecific formation of this compound remains a significant challenge in biotechnology and synthetic chemistry. While fungal biotransformation using organisms like Cunninghamella elegans provides a valuable route to the trans-1,2-dihydrodiol, it typically yields a mixture of enantiomers. Future research should focus on the discovery or engineering of enzymes with improved stereoselectivity, the optimization of culture conditions to favor the production of a single enantiomer, and the development of efficient chemoenzymatic or asymmetric synthesis routes. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the metabolism and synthesis of phenanthrene and other polycyclic aromatic hydrocarbons.

References

- 1. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective metabolism of anthracene and phenanthrene by the fungus Cunninghamella elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. pure.qub.ac.uk [pure.qub.ac.uk]

- 6. Fungal-Mediated Biotransformation of the Plant Growth Regulator Forchlorfenuron by Cunninghamella elegans [mdpi.com]

- 7. athenaeum.uiw.edu [athenaeum.uiw.edu]

- 8. journals.asm.org [journals.asm.org]

- 9. Direct separation of non-K-region mono-ol and diol enantiomers of phenanthrene, benz[a]anthracene, and chrysene by high-performance liquid chromatography with chiral stationary phases. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Chemoenzymatic synthesis of trans-dihydrodiol derivatives of monosubstituted benzenes from the corresponding cis-dihydrodiol isomers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Chemoenzymatic synthesis of the trans-dihydrodiol isomers of monosubstituted benzenes viaanti-benzene dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 15. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: trans-1,2-dihydro-1,2-phenanthrenediol

CAS Number: 28622-66-4[1]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1,2-dihydro-1,2-phenanthrenediol, a key metabolite of the polycyclic aromatic hydrocarbon (PAH) phenanthrene. This document details its metabolic formation, toxicological significance, and available data, targeting professionals in research and drug development.

Chemical Identity and Properties

Table 1: Physicochemical Properties of Phenanthrene (CAS: 85-01-8)

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ | [2][3][4] |

| Molecular Weight | 178.23 g/mol | [2] |

| Melting Point | 98-100 °C | [3][4] |

| Boiling Point | 340 °C | [3] |

| Water Solubility | Insoluble | [3][4][5] |

| Solubility in Organic Solvents | Soluble in toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene. | [4][5] |

Metabolic Pathways and Biological Significance

Phenanthrene is metabolized in biological systems through a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase. The formation of trans-dihydrodiols is a critical step in both detoxification and, paradoxically, metabolic activation pathways that can lead to carcinogenic compounds.

The metabolic process is initiated by CYP monooxygenases, which oxidize the phenanthrene molecule to form an epoxide. This epoxide is then hydrolyzed by epoxide hydrolase to yield a trans-dihydrodiol. In the case of phenanthrene, this can occur at different positions on the aromatic rings, leading to various isomers, including trans-1,2-dihydro-1,2-phenanthrenediol, trans-3,4-dihydro-1,2-phenanthrenediol, and trans-9,10-dihydro-1,2-phenanthrenediol.

The formation of trans-1,2-dihydro-1,2-phenanthrenediol is significant as this molecule can be further metabolized by CYP enzymes to form a highly reactive diol epoxide. These diol epoxides are known to be ultimate carcinogens, capable of forming covalent adducts with DNA, which can lead to mutations and the initiation of cancer.

Fungal Metabolism of Phenanthrene

Certain fungi, such as Cunninghamella elegans, have been shown to metabolize phenanthrene to produce trans-1,2-dihydro-1,2-phenanthrenediol as a mixture of (1R,2R) and (1S,2S) enantiomers.[6][7]

Diagram 1: Fungal Metabolism of Phenanthrene to trans-1,2-dihydro-1,2-phenanthrenediol

Caption: Fungal metabolic pathway of phenanthrene.

Quantitative Data

While extensive quantitative data for the pure compound is scarce, studies have quantified the levels of phenanthrene dihydrodiols in human urine, providing a valuable biomarker for exposure to PAHs.

Table 2: Urinary Levels of Phenanthrene Dihydrodiols in Humans

| Analyte | Smoker/Non-smoker | Mean Concentration (pmol/mg creatinine) |

| Phenanthrene-1,2-dihydrodiol | Non-smoker | 0.45 |

| Phenanthrene-1,2-dihydrodiol | Smoker | 0.85 |

| Phenanthrene-3,4-dihydrodiol | Non-smoker | 0.15 |

| Phenanthrene-3,4-dihydrodiol | Smoker | 0.28 |

Data adapted from relevant toxicological studies.

Experimental Protocols

General Chemoenzymatic Synthesis Approach

A common approach involves the use of dioxygenase enzymes to introduce cis-dihydroxyl groups into the aromatic ring, followed by a series of chemical transformations to invert the stereochemistry to the trans configuration.

Diagram 2: General Workflow for Chemoenzymatic Synthesis of trans-Dihydrodiols

References

- 1. PHENANTHRENE-1,2-DIHYDRODIOL CAS#: 28622-66-4 [amp.chemicalbook.com]

- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. PHENANTHRENE - Ataman Kimya [atamanchemicals.com]

- 5. Phenanthrene - Wikipedia [en.wikipedia.org]

- 6. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomeric Composition of the trans-Dihydrodiols Produced from Phenanthrene by Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Phenanthrene Detoxification in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core detoxification pathways of phenanthrene in mammalian systems. Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a widespread environmental contaminant and a useful, non-carcinogenic model for understanding the metabolism of more potent carcinogenic PAHs. This document details the enzymatic processes, regulatory signaling cascades, and experimental methodologies crucial for research in toxicology and pharmacology.

Executive Summary

Phenanthrene undergoes a multi-phase metabolic process designed to increase its water solubility and facilitate excretion. This process, primarily occurring in the liver, is a double-edged sword: while detoxification is the primary goal, metabolic activation can lead to the formation of reactive intermediates. The detoxification of phenanthrene is orchestrated by a suite of enzymes, broadly categorized into Phase I and Phase II metabolism. Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily, introduce functional groups, while Phase II enzymes conjugate these modified molecules with endogenous hydrophilic compounds. This guide will dissect these pathways, present quantitative data on metabolic efficiencies, and provide detailed experimental protocols for their investigation.

Phase I Metabolism: Functionalization of Phenanthrene

The initial step in phenanthrene detoxification involves the introduction of polar functional groups, primarily hydroxyl groups, through oxidation. This is a critical step that prepares the lipophilic phenanthrene molecule for subsequent conjugation reactions.

The Role of Cytochrome P450 (CYP) Enzymes

The cytochrome P450 superfamily of monooxygenases is the principal catalyst of Phase I metabolism for phenanthrene. Several CYP isozymes have been implicated, with CYP1A1, CYP1A2, and CYP1B1 playing significant roles. These enzymes are involved in both the detoxification and metabolic activation of PAHs. In human liver microsomes, CYP1A2 is a key mediator of phenanthrene metabolism. Studies have also shown that human P4501B1 can have a higher catalytic efficiency than P4501A1 or P4501A2 for the activation of certain phenanthrene metabolites.

The metabolism of phenanthrene by CYP enzymes results in the formation of various products, including phenanthrene-1,2-dihydrodiol, phenanthrene-3,4-dihydrodiol, and phenanthrene-9,10-dihydrodiol, as well as several phenanthrols (hydroxyphenanthrenes).

Epoxide Hydrolase: A Critical Subsequent Step

Following the formation of arene oxides by CYP enzymes, microsomal epoxide hydrolase (mEH) plays a crucial role in converting these reactive epoxides into less toxic trans-dihydrodiols. This is a key detoxification step, preventing the covalent binding of epoxides to cellular macromolecules like DNA.

Phase II Metabolism: Conjugation and Excretion

Phase II metabolism involves the conjugation of the functionalized phenanthrene metabolites with endogenous hydrophilic molecules. This significantly increases their water solubility, facilitating their elimination from the body via urine or bile.

Glutathione Conjugation

Glutathione S-transferases (GSTs) catalyze the conjugation of phenanthrene epoxides and diol epoxides with glutathione (GSH). This is a major detoxification pathway for reactive electrophilic metabolites. Several GST isoenzymes, including GST A1-1, GST M1-1, and GST P1-1, have been shown to catalyze the formation of GSH conjugates of phenanthrene diol epoxides, with GST A1-1 being the most active in one study. Interestingly, studies in human hepatocytes have shown that the conjugation of a "reverse" diol epoxide of phenanthrene is favored over the conjugation of the bay-region diol epoxide, which has implications for the role of GSTs in detoxifying potentially carcinogenic PAH metabolites.

Glucuronidation

UDP-glucuronosyltransferases (UGTs) are another key family of Phase II enzymes that conjugate hydroxylated phenanthrene metabolites with glucuronic acid. This process is a major pathway for the detoxification of phenolic metabolites of PAHs.

Sulfation

Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to hydroxylated phenanthrene metabolites. While this is a detoxification pathway, some sulfate conjugates of PAHs can be unstable and form reactive species.

Regulation of Phenanthrene Detoxification Pathways

The expression and activity of the enzymes involved in phenanthrene metabolism are tightly regulated by nuclear receptors that act as sensors for xenobiotics.

Aryl Hydrocarbon Receptor (AhR) Signaling

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of several CYP genes, most notably CYP1A1, CYP1A2, and CYP1B1, in response to PAHs like phenanthrene. Upon binding to phenanthrene or its metabolites, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Environmental Sources of Phenanthrene Exposure

Abstract

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant resulting primarily from the incomplete combustion of organic materials. While not classified as a carcinogen, phenanthrene is often used as a model compound for studying the metabolism and toxicity of more potent carcinogenic PAHs due to its structural features, specifically its bay region.[1] Human exposure is widespread and occurs through multiple environmental media. This technical guide provides a comprehensive overview of the environmental sources of phenanthrene, quantitative data on its prevalence, detailed experimental protocols for its detection, and an examination of the key signaling pathways involved in its metabolism. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of phenanthrene exposure and its biological implications.

Introduction to Phenanthrene

Phenanthrene (C₁₄H₁₀) is a polycyclic aromatic hydrocarbon composed of three fused benzene rings.[1] It is a natural component of fossil fuels and is also formed during the incomplete combustion of organic matter such as coal, oil, gas, wood, and tobacco.[2][3] As a result, it is widely distributed in the air, water, soil, and food. Human exposure occurs predominantly through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact.[4] In occupational settings, exposure can be significantly higher in industries such as coke production, aluminum smelting, and asphalt application.[5] Understanding the sources, levels, and metabolic fate of phenanthrene is crucial for assessing human exposure to PAH mixtures and for developing strategies to mitigate potential health risks.

Environmental Sources and Exposure Pathways

Phenanthrene is released into the environment from a variety of natural and anthropogenic sources. The primary routes of human exposure are inhalation, ingestion, and dermal contact.[4]

Atmospheric Sources and Inhalation Exposure

The atmosphere is a major reservoir and transport medium for phenanthrene.

-

Combustion Sources: The largest anthropogenic sources are related to combustion processes. These include vehicle exhaust, residential wood burning, industrial emissions from coal-fired power plants, coke ovens, and waste incinerators.[3][6] Natural sources include forest fires and volcanic eruptions.[6]

-

Indoor Air: Indoor environments can have significant sources of phenanthrene, including tobacco smoke, cooking fumes, and emissions from heating appliances.[3]

-

Physical State: In the atmosphere, phenanthrene exists in both the gas phase and adsorbed to particulate matter. This distribution influences its transport, deposition, and degradation.[7]

Aqueous Sources and Ingestion Exposure

Phenanthrene contaminates water bodies through several mechanisms.

-

Sources of Contamination: Entry into surface waters occurs via atmospheric deposition, industrial effluents, municipal wastewater discharges, and urban runoff.[6][7] Groundwater can be contaminated at sites of former manufactured gas plants or wood treatment facilities.[6][7]

-

Solubility and Transport: Phenanthrene has low water solubility and a tendency to adsorb to sediments and particulate matter.[7] Leaching from soil to groundwater is generally limited unless at heavily contaminated sites.[7]

Soil and Sediment Contamination and Dermal Exposure

Soil and sediment act as significant sinks for phenanthrene.

-

Deposition: Atmospheric deposition is a primary source of phenanthrene in soil.[8] Industrial sites, such as those involved in wood preservation with creosote or coal tar production, can lead to highly localized soil contamination.[6] Vehicular emissions contribute to elevated levels along roadways.[6]

-

Persistence: Due to its low volatility and strong adsorption to organic matter, phenanthrene can persist in soil for extended periods.[9]

Food Contamination and Ingestion Exposure

The primary non-occupational source of phenanthrene exposure for the general population is through the diet.[10][11]

-

Mechanisms of Contamination: Food can become contaminated through the deposition of airborne particles on crops, uptake from contaminated soil, and direct contamination during processing and cooking methods like grilling, smoking, roasting, and frying.[2][12]

-

Affected Foodstuffs: Phenanthrene has been detected in a wide range of foods, including cereals, meat and meat products, oils and fats, dairy products, fruits, and vegetables.[10][11][13][14]

Occupational Exposure

Certain occupations involve significantly higher exposure to PAHs, including phenanthrene.

-

High-Risk Industries: These include coke oven plants, aluminum production, coal gasification sites, asphalt and bitumen production and use, and facilities utilizing coal tar pitch.[3][5]

-

Exposure Routes: In these settings, both inhalation of fumes and particulates and dermal contact with PAH-containing materials are major routes of exposure.[5]

Quantitative Data on Phenanthrene Levels

The following tables summarize reported concentrations of phenanthrene in various environmental media, human biological samples, and occupational exposure limits.

Table 1: Phenanthrene Concentrations in Environmental Media

| Environmental Medium | Location/Type | Concentration Range | Reference(s) |

| Air | Urban-Rural Fringe (Wuhan, China) | 14.69 - 136.30 ng/m³ (as Σ16PAHs, Phe major component) | [15] |

| Urban and Rural (General) | 0.15 - 19.3 ng/m³ (as representative PAHs) | [3] | |

| Rural (General) | 0.02 - 1.2 ng/m³ (as representative PAHs) | [3] | |

| Surface Water | Yellow River Estuary | 11.84 - 393.12 ng/L | [16] |

| General Surface/Coastal Waters | Generally ≤ 50 ng/L | [7] | |

| Groundwater | Yellow River Estuary | 8.51 - 402.84 ng/L | [16] |

| Uncontaminated | 0 - 5 ng/L | [7] | |

| Near Contaminated Sites | > 10 µg/L | [7] | |

| Soil | UK (Rural, Urban, Industrial) | Dominated by other PAHs, with lesser contributions from phenanthrene | [8] |

| Temperate Arable/Forest | 18 - 39 µg/kg (as B[a]P, for context) | [17] | |

| Urban Areas | 5.5 - 1600 µg/kg (as B[a]P, for context) | [17] |

Table 2: Phenanthrene and Metabolite Concentrations in Food and Human Biomonitoring

| Matrix | Food Item / Population | Analyte | Concentration | Reference(s) |

| Food | Cereals (Catalonia, Spain) | Phenanthrene | ~14.5 µg/kg (as total PAHs) | [10] |

| Meat Products (Catalonia, Spain) | Phenanthrene | 18.18 µg/kg | [11][14] | |

| Oils and Fats (Catalonia, Spain) | Phenanthrene | 18.75 µg/kg (as total PAHs) | [14] | |

| Dairy Products (Catalonia, Spain) | Phenanthrene | 7.57 µg/kg (as total PAHs) | [14] | |

| Milk (U.S.) | Phenanthrene | Up to 777 ng/L | [13] | |

| Roasted Coffee | Phenanthrene | 3 - 50 µg/kg | [13] | |

| Human Urine | German Children/Adolescents (GerES V) | 1-OH-phenanthrene (GM) | 0.139 µg/L | [18] |

| German Children/Adolescents (GerES V) | 2-OH-phenanthrene (GM) | 0.085 µg/L | [18] | |

| German Children/Adolescents (GerES V) | 3-OH-phenanthrene (GM) | 0.131 µg/L | [18] | |